N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide
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Overview
Description
N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide typically involves the following steps:
Formation of 4-Methyl-1,3-thiazole: This can be achieved through the reaction of 4-methylthioacetic acid with ammonia.
Cycloaddition Reaction: The 4-methyl-1,3-thiazole is then subjected to a cycloaddition reaction with cyclobutylamine to form the cyclobutyl-thiazole intermediate.
Amide Formation: Finally, the prop-2-enamide group is introduced through an amidation reaction with prop-2-enoyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or thiazolines.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines and thiazolines.
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer. Industry: It is used in the development of new materials with enhanced properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The exact mechanism of action of N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Cyclobutyl derivatives: Compounds containing cyclobutyl groups are structurally similar and may have comparable properties.
Uniqueness: N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide stands out due to its specific combination of the thiazole ring and the cyclobutyl group, which may confer unique chemical and biological properties compared to other thiazole or cyclobutyl derivatives.
Properties
IUPAC Name |
N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-3-9(14)13-11(5-4-6-11)10-12-8(2)7-15-10/h3,7H,1,4-6H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWIPHMKFDFGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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